3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
Description
This compound is a pyridine derivative featuring a (3S)-3-amino-pyrrolidinyl substituent at the 2-position and a 1-methylethyl (isopropyl) ester group at the 3-carboxylic acid position.
Properties
IUPAC Name |
propan-2-yl 2-[(3S)-3-aminopyrrolidin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9(2)18-13(17)11-4-3-6-15-12(11)16-7-5-10(14)8-16/h3-4,6,9-10H,5,7-8,14H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOVIMGSLCKDOP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CC[C@@H](C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester typically involves the reaction of pyridinecarboxylic acid derivatives with amino-pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable esterifying agent such as isopropyl alcohol. The process may require catalysts and controlled temperature conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the compound. The use of advanced purification techniques such as crystallization and chromatography is common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical agent due to its structural similarity to known drugs. Its applications include:
- Antidepressant Activity : Research suggests that derivatives of pyridine compounds may exhibit antidepressant effects by modulating neurotransmitter levels in the brain.
- Anticancer Properties : Some studies indicate that pyridine derivatives can inhibit cancer cell proliferation, making them candidates for cancer therapy.
Agricultural Chemistry
Pyridinecarboxylic acids are recognized for their herbicidal properties. The specific compound's applications include:
- Herbicides : It can act as an active ingredient in herbicides targeting broadleaf weeds while exhibiting low toxicity to mammals, allowing safe use in agricultural settings.
- Plant Growth Regulators : The compound's ability to inhibit plant growth at certain concentrations makes it valuable in managing unwanted vegetation.
Biochemical Research
In biochemical studies, this compound serves as a tool for investigating enzyme mechanisms and metabolic pathways:
- Enzyme Inhibition Studies : Its structural features allow it to interact with various enzymes, providing insights into enzyme kinetics and inhibition mechanisms.
- Biomolecular Interactions : Research into how this compound interacts with biological macromolecules can reveal important information about cellular processes.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of pyridine derivatives. Researchers found that compounds similar to 3-Pyridinecarboxylic acid exhibited significant activity in animal models, suggesting potential therapeutic uses in treating depression.
Case Study 2: Herbicidal Efficacy
Research conducted by Virginia Polytechnic Institute evaluated the persistence and efficacy of pyridine carboxylic acid herbicides. The findings indicated that these compounds remain effective over extended periods, making them suitable for long-term weed management strategies without posing significant risks to livestock or the environment .
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Potential modulation of neurotransmitters |
| Agricultural Chemistry | Herbicides | Effective against broadleaf weeds; low mammalian toxicity |
| Biochemical Research | Enzyme Inhibition Studies | Useful for studying enzyme kinetics |
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Analogues with Modified Substituents
(a) 3-Pyridinecarboxylic Acid, 2-(1-Methylethoxy)-, 1-Methylethyl Ester (CAS 1395038-12-6)
- Structure: Replaces the amino-pyrrolidinyl group with an isopropoxy ether at position 2.
- Molecular Formula: C₁₂H₁₇NO₃.
- Key Differences: The ether linkage (vs. Similar isopropyl ester enhances lipophilicity compared to ethyl esters .
(b) Imazapyr (2-(4,5-Dihydro-4-Methyl-4-(1-Methylethyl)-5-Oxo-1H-Imidazol-2-Yl)-3-Pyridinecarboxylic Acid)
Analogues with Varying Ester Groups
(a) 3-Pyridinecarboxylic Acid, 2-(1-Piperazinyl)-, Ethyl Ester, Hydrochloride (1:2)
- Structure : Piperazine (6-membered diamine) replaces pyrrolidine; ethyl ester instead of isopropyl.
- Key Differences :
(b) 1-Pyrrolidinecarboxylic Acid, 3-Amino-, Phenylmethyl Ester, (3S) (CAS 122536-75-8)
- Structure: Benzyl ester instead of isopropyl; retains (3S)-amino-pyrrolidine.
- Key Differences: Benzyl group increases aromaticity and molecular weight (C₁₃H₁₆N₂O₂ vs. C₁₂H₁₇N₃O₂). Potential for π-π stacking interactions in biological systems .
Analogues with Alternative Core Scaffolds
(a) (1S,2S)-2-Carboxy-1-(3-Pyridin-3-Ylmethyl)Pyrrolidin-1-Ium Dichloride Hemihydrate
Physicochemical and Functional Group Analysis
Implications of Structural Variations
- Amino-Pyrrolidinyl vs. Piperazinyl: The 5-membered pyrrolidine (target compound) offers conformational rigidity, while piperazine’s 6-membered ring allows greater flexibility and additional hydrogen-bonding sites.
- Ester Groups : Isopropyl esters (target compound) enhance lipophilicity and metabolic stability compared to ethyl or benzyl esters, which may influence pharmacokinetics.
Biological Activity
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring, which is known for enhancing the bioactivity of various pharmacological agents. The presence of the pyrrolidine moiety contributes to its interaction with biological targets, particularly in the central nervous system and in antimicrobial activity.
Biological Activity
Pharmacological Effects:
- Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyridine have been reported to have minimum inhibitory concentrations (MICs) comparable to established antibiotics against various bacterial strains such as E. coli and S. aureus .
- Nicotinic Receptor Modulation : Research indicates that pyridine derivatives can act as ligands for nicotinic acetylcholine receptors (nAChRs). The blockade of nAChRs has been linked to antidepressant effects, suggesting potential use in treating mood disorders .
- Antioxidant Activity : Some studies have highlighted the antioxidant properties of pyridine derivatives, which can protect cellular components from oxidative stress .
Synthesis
The synthesis of 3-Pyridinecarboxylic acid esters typically involves the reaction of pyridinecarboxylic acids with alcohols under acidic conditions. This method allows for the introduction of various substituents that can enhance biological activity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives, including 3-Pyridinecarboxylic acid esters. The results indicated strong activity against a range of pathogens with MIC values demonstrating effectiveness comparable to standard antibiotics .
Case Study 2: Neurological Applications
Research focused on the interaction of pyridine derivatives with nAChRs has revealed that certain modifications can enhance selectivity and potency at specific receptor subtypes. This opens avenues for developing new treatments for neurological disorders such as Alzheimer’s disease .
Data Tables
| Activity | Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| Antimicrobial | 3-Pyridinecarboxylic acid ester | 0.5 - 64 | E. coli, S. aureus |
| Nicotinic Receptor | Pyridine derivative | K_i = 13.1 nM | α4β2-nAChR |
| Antioxidant | Pyridine derivative | - | DPPH radical scavenging |
Research Findings
Recent reviews underscore the significance of pyridine compounds in drug design due to their ability to modulate various biological pathways effectively. The incorporation of different substituents on the pyridine ring can lead to enhanced pharmacokinetic profiles and improved therapeutic indices .
Q & A
Q. Methodological Determination :
- HPLC and Mass Spectrometry are used for purity assessment and molecular weight confirmation. For example, ESIMS (electrospray ionization mass spectrometry) can confirm the molecular ion peak (e.g., m/z 293.2 observed in structurally related compounds) .
- X-ray crystallography (if crystalline) or NMR spectroscopy (1H/13C) resolves stereochemistry and confirms substituent positions .
What synthetic routes are commonly employed for the preparation of this compound?
Basic
A typical multi-step synthesis involves:
Core Structure Formation : Coupling a pyridinecarboxylic acid derivative with a chiral pyrrolidine precursor. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are used to introduce the pyrrolidinyl group .
Esterification : Reacting the carboxylic acid with isopropyl alcohol under acid catalysis (e.g., H2SO4) to form the 1-methylethyl ester .
Chiral Resolution : Chiral column chromatography or enzymatic resolution ensures stereochemical purity of the (3S)-3-amino-pyrrolidinyl group .
Q. Critical Parameters :
- Reaction temperatures (40–100°C) and inert atmospheres (N2/Ar) are essential to prevent decomposition .
- Yields range from 60% to 78% for analogous compounds, depending on purification efficiency .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) during characterization?
Advanced
Contradictions often arise from:
- Impurities : Trace solvents or by-products may produce unexpected peaks in NMR. Use preparative HPLC to isolate the pure compound and re-analyze .
- Tautomerism : The pyridine ring’s protonation state or keto-enol tautomerism can alter NMR shifts. Perform pH-dependent NMR studies or compare with Cambridge Structural Database (CSD) entries for similar compounds .
- Mass Spectrometry Artifacts : Adducts (e.g., Na+/K+) may distort molecular ion peaks. Use high-resolution MS (HRMS) or adjust ionization parameters (e.g., ESI vs. MALDI) .
What strategies are effective in optimizing the stereochemical purity of the compound during synthesis?
Q. Advanced
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control the pyrrolidinyl group’s configuration .
- Dynamic Kinetic Resolution : Enzymes like lipases selectively hydrolyze undesired stereoisomers during esterification .
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral auxiliary (e.g., tert-butoxycarbonyl group) to form diastereomeric salts, which are separable via recrystallization .
Q. Validation :
- Circular Dichroism (CD) or Optical Rotation measurements confirm enantiomeric excess (>98% required for pharmaceutical relevance) .
What safety precautions are recommended when handling this compound in laboratory settings?
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
- Ventilation : Ensure adequate airflow to prevent inhalation of fine powders or vapors.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Note : Specific toxicity data may be limited. Assume acute toxicity based on structurally related pyrrolidine derivatives (e.g., LD50 > 500 mg/kg in rodents) .
How does the compound’s molecular structure influence its intermolecular interactions in solid-state forms?
Q. Advanced
- Hydrogen Bonding : The 3-amino-pyrrolidinyl group acts as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor. This facilitates crystal packing via N–H···N interactions, as observed in CSD entries for similar molecules .
- Steric Effects : The isopropyl ester group introduces steric hindrance, potentially reducing π-π stacking of pyridine rings. This can be confirmed via X-ray diffraction and Hirshfeld surface analysis .
- Polymorphism Screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) to identify stable polymorphs. Differential Scanning Calorimetry (DSC) detects phase transitions .
What analytical techniques are most reliable for quantifying degradation products under accelerated stability conditions?
Q. Advanced
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
- LC-MS/MS : Identifies hydrolyzed products (e.g., free carboxylic acid from ester cleavage) .
- ICH Guidelines : Follow Q1A(R2) for stability testing, focusing on mass balance and impurity profiling .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions (2–8°C) .
How can researchers address low yields in the final esterification step?
Q. Advanced
- Catalyst Optimization : Replace traditional acid catalysts (H2SO4) with DCC/DMAP (dicyclohexylcarbodiimide/dimethylaminopyridine) to enhance esterification efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, minimizing side reactions .
- Solvent Selection : Use toluene or THF to azeotrope water, shifting equilibrium toward ester formation .
Yield Improvement : From 60% (conventional) to >85% (optimized conditions) in related compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
